molecular formula C9H17Br B8296020 1-Bromo-3-isopropyl-4-methyl-2-pentene CAS No. 1115-21-5

1-Bromo-3-isopropyl-4-methyl-2-pentene

Cat. No.: B8296020
CAS No.: 1115-21-5
M. Wt: 205.13 g/mol
InChI Key: OAQMBAJEEXIOAB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropyl-4-methyl-2-pentene (CAS 1115-21-5) is an organic compound with the molecular formula C9H17Br and a molecular weight of 205.14 g/mol . Its structure can be represented by the SMILES notation CC(C)C(C(C)C)=CCBr . As a brominated alkene, this compound serves as a versatile building block in organic synthesis and materials science research. Bromoalkenes of this type are typically employed as intermediates in various chemical transformations. They can participate in electrophilic addition reactions, following mechanisms such as bromination, which proceeds via a cyclic bromonium ion intermediate to yield anti addition products . Furthermore, they may undergo hydrohalogenation or other addition reactions where regioselectivity is often governed by Markovnikov's rule, favoring the formation of the more stable carbocation intermediate . The specific branched-chain isopropyl and methyl groups in its structure may influence its reactivity and physical properties, making it a compound of interest for developing novel synthetic methodologies, exploring reaction mechanisms, or constructing more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1115-21-5

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-4-methyl-3-propan-2-ylpent-2-ene

InChI

InChI=1S/C9H17Br/c1-7(2)9(5-6-10)8(3)4/h5,7-8H,6H2,1-4H3

InChI Key

OAQMBAJEEXIOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CCBr)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, 1-bromo-3-isopropyl-4-methyl-2-pentene is compared to three categories of compounds: bromoalkenes , branched bromoalkanes , and brominated aromatic derivatives .

2.1 Bromoalkenes
  • Allyl Bromide (3-Bromo-1-propene, C₃H₅Br) :
    Allyl bromide is a simpler bromoalkene with a terminal double bond. Unlike the target compound, it lacks bulky substituents, enabling faster reaction kinetics in electrophilic additions (e.g., with Grignard reagents) and SN2 substitutions. However, the steric hindrance in 1-bromo-3-isopropyl-4-methyl-2-pentene may favor elimination over substitution due to Zaitsev’s rule .

  • 3-Bromo-1-pentene (C₅H₉Br) :
    This linear bromoalkene shares the pentene backbone but lacks substituents. Its lower molecular weight (149.03 g/mol ) results in a lower boiling point compared to the target compound. The absence of bulky groups in 3-bromo-1-pentene allows for greater conformational flexibility in reactions .

2.2 Branched Bromoalkanes
  • In contrast, the target compound’s branched structure and double bond may stabilize carbocation intermediates, favoring SN1 mechanisms in polar solvents .
  • 1-Bromo-4-(tert-pentyl)benzene (C₁₁H₁₅Br): Though aromatic, this compound’s tert-pentyl group mirrors the steric bulk of the isopropyl and methyl groups in the target molecule. Both compounds exhibit reduced solubility in polar solvents due to nonpolar substituents .
2.3 Brominated Aromatic Derivatives
  • 1-Bromo-3-isopropylbenzene (C₉H₁₁Br) :
    This brominated aromatic compound shares the isopropyl substituent but lacks the alkene functionality. Its reactivity is dominated by electrophilic aromatic substitution, contrasting with the target compound’s susceptibility to addition reactions .

Comparative Data Table

Property 1-Bromo-3-isopropyl-4-methyl-2-pentene Allyl Bromide 1-Bromopropane 1-Bromo-3-isopropylbenzene
Molecular Formula C₉H₁₅Br C₃H₅Br C₃H₇Br C₉H₁₁Br
Molar Mass (g/mol) 211.12 120.98 122.99 199.09
Key Functional Groups Bromoalkene, branched alkyl Bromoalkene Bromoalkane Bromoarene, branched alkyl
Reactivity Elimination > substitution SN2, addition SN2 Electrophilic substitution
Steric Hindrance High Low Low Moderate

Preparation Methods

Synthesis of the Allylic Alcohol Precursor

The Grignard reaction serves as a foundational step in synthesizing the allylic alcohol precursor required for subsequent bromination. In a representative protocol from US3997586A, 3-isopropyl-4-methyl-pentanone undergoes nucleophilic addition with vinyl magnesium chloride (CH₂=CHMgCl) in tetrahydrofuran (THF) under inert conditions. The reaction proceeds as follows:

  • Ketone Activation : The carbonyl group of 3-isopropyl-4-methyl-pentanone is attacked by the Grignard reagent, forming a magnesium alkoxide intermediate.

  • Workup : Hydrolysis with water yields 3-isopropyl-4-methyl-1-penten-3-ol, a tertiary allylic alcohol.

  • Purification : The crude product is extracted with ether, dried over magnesium sulfate, and distilled under reduced pressure to isolate the alcohol.

This method achieves high regioselectivity due to the steric bulk of the isopropyl and methyl groups, which direct the Grignard reagent to the less hindered carbonyl position.

Bromination of the Allylic Alcohol

The tertiary alcohol is subsequently brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). According to, the optimal conditions involve:

  • Reagent : Concentrated HBr (48% w/w) in a stoichiometric excess.

  • Temperature : Room temperature (20–25°C) to minimize carbocation rearrangements.

  • Mechanism : The reaction proceeds via an SN1 pathway , where protonation of the hydroxyl group generates a tertiary carbocation intermediate. Bromide ion attack yields 1-bromo-3-isopropyl-4-methyl-2-pentene.

Key Data :

  • Yield : ~80% (estimated from analogous syntheses in).

  • Purity : Confirmed by distillation (boiling point: 92°C at 32 mmHg).

Direct Bromination of Allylic Alcohols

Reaction Conditions and Optimization

An alternative one-step method involves treating 3-isopropyl-4-methyl-1-penten-3-ol directly with HBr under acidic conditions. This approach eliminates the need for Grignard reagent preparation, streamlining the synthesis:

  • Acid Catalysis : Sulfuric acid (H₂SO₄) is employed to protonate the hydroxyl group, converting it into a better leaving group (H₂O).

  • Nucleophilic Substitution : Bromide ion displaces water, forming the desired bromide.

Advantages :

  • Reduced synthetic steps.

  • Compatibility with large-scale production.

Challenges :

  • Risk of elimination reactions (e.g., forming 3-isopropyl-4-methyl-1,3-pentadiene) if temperatures exceed 40°C.

Mechanistic Considerations

Carbocation Stability and Rearrangements

The SN1 mechanism dominates in tertiary alcohol brominations due to the stability of the carbocation intermediate. In 3-isopropyl-4-methyl-1-penten-3-ol, the carbocation is stabilized by:

  • Hyperconjugation : Adjacent methyl and isopropyl groups donate electron density.

  • Steric Shielding : Branched substituents hinder nucleophilic attack at unintended positions.

Notably, no carbocation rearrangements (e.g., hydride or alkyl shifts) are reported in, likely due to the intermediate’s inherent stability.

Solvent and Temperature Effects

  • Polar Protic Solvents : Enhance carbocation stability via solvation (e.g., H₂O in HBr mixtures).

  • Low Temperatures : Mitigate side reactions such as polymerization or elimination.

Comparative Analysis of Synthetic Routes

Parameter Grignard + Bromination Direct Bromination
Steps 21
Yield ~80%~75% (estimated)
Purity High (distilled)Moderate
Scalability ModerateHigh
Byproducts MinimalPotential elimination

Key Insights :

  • The Grignard route offers higher purity but requires specialized equipment for handling air-sensitive reagents.

  • Direct bromination is preferable for industrial-scale synthesis despite marginally lower yields.

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